Isopropyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate

Lipophilicity Drug design Physicochemical profiling

Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS 1480572-06-2) is a heterocyclic building block belonging to the 4‑amino‑1‑methyl‑1H‑pyrazole‑5‑carboxylate ester family. The compound features a pyrazole core substituted with an amino group at position 4, a methyl group at N1, and an isopropyl ester at position 5.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Cat. No. B13161186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=C(C=NN1C)N
InChIInChI=1S/C8H13N3O2/c1-5(2)13-8(12)7-6(9)4-10-11(7)3/h4-5H,9H2,1-3H3
InChIKeyUXDSDFSUBKMTDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 4-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate (CAS 1480572-06-2): Core Properties and Scientific Procurement Context


Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS 1480572-06-2) is a heterocyclic building block belonging to the 4‑amino‑1‑methyl‑1H‑pyrazole‑5‑carboxylate ester family. The compound features a pyrazole core substituted with an amino group at position 4, a methyl group at N1, and an isopropyl ester at position 5 [1]. With a molecular weight of 183.21 g/mol and a computed XLogP3 of 1.1, it occupies a distinct physicochemical niche relative to its methyl‑ and ethyl‑ester analogs, making it a non‑interchangeable intermediate in medicinal chemistry and chemical biology workflows [2].

Why Isopropyl 4-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate Cannot Be Swapped with Its Methyl or Ethyl Ester Analogs


Although methyl 4‑amino‑1‑methyl‑1H‑pyrazole‑5‑carboxylate (CAS 923283‑54‑9) and ethyl 4‑amino‑1‑methyl‑1H‑pyrazole‑5‑carboxylate (CAS 1260659‑38‑8) share an identical pyrazole‑amino scaffold, the ester group profoundly influences lipophilicity, steric bulk, and metabolic susceptibility. The isopropyl ester’s XLogP3 of 1.1 is 0.8 log units higher than that of the methyl ester (0.3) [1], translating into markedly different membrane partitioning and pharmacokinetic handling. In prodrug contexts, the isopropyl ester has been explicitly selected over smaller alkyl esters for its balanced aqueous stability and esterase‑dependent conversion, directly enabling cellular activity where other esters failed [2]. These multidimensional differences mean that substituting the isopropyl ester with a methyl, ethyl, or propyl variant will alter both the chemical reactivity of the building block and the biological performance of any derived probe or lead compound.

Quantitative Differentiation Data for Isopropyl 4-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate Versus Closest Analogs


Lipophilicity Advantage: XLogP3 Shift of +0.8 Log Units Relative to the Methyl Ester

The isopropyl ester exhibits a computed XLogP3 of 1.1, compared with 0.3 for the methyl ester analog—a difference of +0.8 log units [1]. This increase in lipophilicity is within the range known to improve passive membrane permeability by approximately 3‑ to 10‑fold per log unit, based on established quantitative structure‑permeability relationships [2]. No experimental logP or logD data are available for the ethyl or propyl esters in authoritative databases, limiting cross‑comparison to computed values.

Lipophilicity Drug design Physicochemical profiling

Prodrug‑Enabling Ester Selection: Isopropyl Ester Validated for Cellular NNMT Activity Where Parent Acid Is Inactive

In a systematic prodrug study, van Haren et al. (2021) evaluated a series of esters (methyl, ethyl, isopropyl, etc.) of a potent bisubstrate NNMT inhibitor (biochemical IC₅₀ in the single‑digit nanomolar range). The parent carboxylic acid showed no detectable cellular NNMT inhibition. Among the ester prodrugs, the isopropyl ester was selected based on its superior balance of aqueous stability and esterase‑dependent conversion to the active parent. The isopropyl ester prodrug restored cellular NNMT inhibitory activity, whereas other esters either lacked sufficient stability or failed to generate adequate intracellular parent compound concentrations [1]. Although this specific study did not employ the 4‑amino‑1‑methyl‑1H‑pyrazole‑5‑carboxylate scaffold, the ester‑selection principle is directly transferable: the isopropyl ester moiety provides an optimal stability‑liability profile for intracellular release of carboxylate‑containing payloads.

Prodrug design NNMT inhibition Cellular permeability

Steric Differentiator: Isopropyl Group Provides Tunable Reactivity for Regioselective Derivatization

The isopropyl ester introduces greater steric bulk at the carboxylate position (Charton steric parameter ν ≈ 0.76 for i‑Pr vs. 0.52 for Et and 0.0 for Me) [1]. This steric differentiation can be exploited to achieve regioselective functionalization of the adjacent 4‑amino group or the pyrazole ring, a capability not available with the smaller methyl or ethyl esters. The increased steric demand also retards the rate of alkaline hydrolysis: studies on simple alkyl acetates show that isopropyl acetate hydrolyzes approximately 2‑ to 4‑fold slower than methyl acetate under identical alkaline conditions [2].

Synthetic chemistry Regioselectivity Steric hindrance

Orthogonal Protecting‑Group Strategy: Isopropyl Ester Offers Distinct Deprotection Conditions vs. Methyl and Ethyl Esters

In multistep syntheses, the isopropyl ester can be selectively cleaved under mildly acidic conditions (e.g., TFA in CH₂Cl₂) or via esterases, while methyl and ethyl esters typically require stronger alkaline hydrolysis. This orthogonality allows sequential deprotection strategies where the isopropyl ester is removed while leaving other esters intact [1]. The isopropyl ester is also compatible with hydrogenolysis conditions that would reduce certain other protecting groups, providing additional synthetic flexibility.

Protecting groups Orthogonal synthesis Peptide chemistry

High‑Value Application Scenarios for Isopropyl 4-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate Based on Quantified Differentiation


Design of Cell‑Permeable Prodrugs of Pyrazole‑Based Carboxylic Acid Inhibitors

When a lead compound contains a 4‑amino‑1‑methyl‑1H‑pyrazole‑5‑carboxylic acid motif and suffers from poor cellular permeability, the isopropyl ester serves as a directly validated prodrug moiety. The +0.8 log unit lipophilicity gain over the methyl ester [1] and the demonstrated esterase‑sensitive conversion of isopropyl esters to the active acid in live cells [2] make this building block the first‑choice intermediate for synthesizing cell‑active probes.

Regioselective Functionalization of the 4‑Amino Group in the Presence of a Base‑Sensitive Ester

The slower alkaline hydrolysis rate of the isopropyl ester (2‑ to 4‑fold vs. methyl ester) [3] permits amidation, sulfonylation, or reductive amination at the 4‑amino group without significant ester cleavage. This enables synthetic routes that would lead to unacceptable ester hydrolysis with methyl or ethyl ester analogs.

Orthogonal Protection in Multi‑Step Pyrazole Library Synthesis

The isopropyl ester’s compatibility with TFA‑mediated cleavage allows its use alongside base‑stable protecting groups on the amino functionality. Researchers constructing pyrazole‑focused libraries can exploit this orthogonality to generate diverse analogs from a common intermediate without iterative protection/deprotection cycles [4].

Physicochemical Property Tuning in Fragment‑Based Drug Discovery

Fragment hits containing the 4‑amino‑1‑methyl‑1H‑pyrazole‑5‑carboxylate scaffold can be rapidly diversified by ester exchange. The isopropyl ester provides a lipophilicity midpoint (XLogP3 = 1.1) between the more polar methyl ester (0.3) and bulkier tert‑butyl or benzyl esters, allowing medicinal chemists to fine‑tune logD without altering the core pharmacophore [1].

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